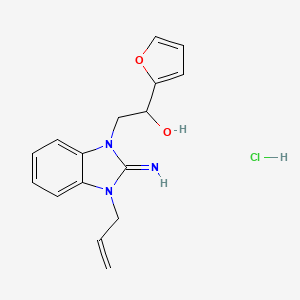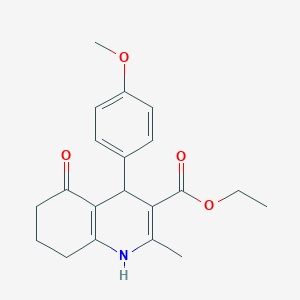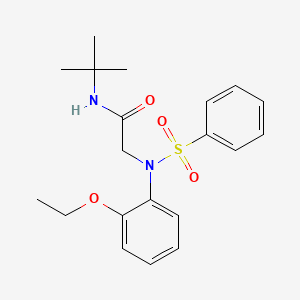![molecular formula C18H23NO3S B5205648 1-[(6-ethoxy-2-naphthyl)sulfonyl]-2-methylpiperidine](/img/structure/B5205648.png)
1-[(6-ethoxy-2-naphthyl)sulfonyl]-2-methylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(6-ethoxy-2-naphthyl)sulfonyl]-2-methylpiperidine is a chemical compound that belongs to the class of sulfonyl-containing piperidines. It has been widely studied for its potential applications in scientific research, particularly in the fields of pharmacology and neuroscience. The compound is known for its unique mechanism of action and its ability to modulate various biological processes.
Mécanisme D'action
The mechanism of action of 1-[(6-ethoxy-2-naphthyl)sulfonyl]-2-methylpiperidine involves the modulation of ion channels and receptor function. The compound has been shown to modulate the activity of various ion channels such as voltage-gated calcium channels and potassium channels. It has also been shown to modulate the function of various receptors such as GABA receptors and glutamate receptors.
Biochemical and Physiological Effects
1-[(6-ethoxy-2-naphthyl)sulfonyl]-2-methylpiperidine has been shown to have various biochemical and physiological effects. The compound has been shown to modulate neurotransmitter release, which can affect synaptic transmission and neuronal function. It has also been shown to affect ion channel activity, which can affect neuronal excitability and synaptic transmission. Additionally, the compound has been shown to affect receptor function, which can affect various biological processes such as synaptic plasticity and learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-[(6-ethoxy-2-naphthyl)sulfonyl]-2-methylpiperidine in lab experiments include its unique mechanism of action and its ability to modulate various biological processes. The compound has been shown to be effective in modulating ion channel activity and receptor function, making it a useful tool in the study of various diseases and biological processes. However, the compound also has limitations, such as its potential toxicity and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the study of 1-[(6-ethoxy-2-naphthyl)sulfonyl]-2-methylpiperidine. One direction is to further explore its potential applications in the study of neurological disorders such as epilepsy and Parkinson's disease. Another direction is to investigate its potential as a therapeutic agent for these disorders. Additionally, further research is needed to better understand the compound's mechanism of action and its effects on various biological processes.
Méthodes De Synthèse
The synthesis of 1-[(6-ethoxy-2-naphthyl)sulfonyl]-2-methylpiperidine involves the reaction of 6-ethoxy-2-naphthalenesulfonyl chloride with 2-methylpiperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and the product is purified by column chromatography.
Applications De Recherche Scientifique
1-[(6-ethoxy-2-naphthyl)sulfonyl]-2-methylpiperidine has been extensively studied for its potential applications in scientific research. It has been shown to modulate various biological processes such as neurotransmitter release, ion channel activity, and receptor function. The compound has been used as a tool in the study of various diseases such as epilepsy, Parkinson's disease, and Alzheimer's disease.
Propriétés
IUPAC Name |
1-(6-ethoxynaphthalen-2-yl)sulfonyl-2-methylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S/c1-3-22-17-9-7-16-13-18(10-8-15(16)12-17)23(20,21)19-11-5-4-6-14(19)2/h7-10,12-14H,3-6,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHMKLIDDVTHBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N3CCCCC3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(6-Ethoxynaphthalen-2-yl)sulfonyl]-2-methylpiperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-acetyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5205565.png)
![ethyl 4-{3-[4-(3-chlorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B5205567.png)

![N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-1H-indole-2-carboxamide](/img/structure/B5205576.png)
![2-(1-{1-[4-(1H-imidazol-1-yl)benzyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol bis(trifluoroacetate) (salt)](/img/structure/B5205579.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-3-isoxazolyl-N~2~-methylglycinamide](/img/structure/B5205600.png)




![4-{[3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}-6-isopropyl-2-pyrimidinamine](/img/structure/B5205632.png)

